2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-bromo-1-fluoro-4-iodobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Catalysts like palladium complexes are used along with bases such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The prop-2-yn-1-yloxy group allows for click chemistry reactions, while the bromine and fluorine atoms can be substituted under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the bromine atom.
2-Bromo-1-fluoro-4-iodobenzene: Similar structure but has an iodine atom instead of the prop-2-yn-1-yloxy group.
Uniqueness
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is unique due to the combination of bromine, fluorine, and prop-2-yn-1-yloxy groups on the benzene ring. This unique combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPUZAGUCCRHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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